3-Amino-2-hydroxypyridine CAS number 59315-44-5 properties
3-Amino-2-hydroxypyridine CAS number 59315-44-5 properties
An In-depth Technical Guide to 3-Amino-2-hydroxypyridine (CAS 59315-44-5) for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 3-Amino-2-hydroxypyridine, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This guide moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, and application, grounded in established scientific principles and experimental evidence.
Introduction: A Versatile Heterocyclic Scaffold
3-Amino-2-hydroxypyridine (CAS No: 59315-44-5), also known by synonyms such as 3-Amino-2-pyridinol and 3-aminopyridin-2(1H)-one, is a bifunctional pyridine derivative.[1][2][3] Its structure, featuring both a nucleophilic amino group and a versatile hydroxyl group on a pyridine core, makes it a highly valuable precursor in the synthesis of complex chemical entities. This compound is particularly noted for its role as an intermediate in the development of pharmaceuticals, including anti-AIDS drugs, and agrochemicals.[4][5]
A crucial aspect of its chemistry is the pronounced keto-enol tautomerism, existing in equilibrium between the hydroxy form (3-amino-2-hydroxypyridine) and the keto or pyridone form (3-aminopyridin-2(1H)-one). This equilibrium influences its reactivity and spectroscopic properties. While CAS number 59315-44-5 is frequently used, the alternative CAS 33630-99-8 is also associated with this compound, often referring to the pyridone tautomer.[2][3][6]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 3-Amino-2-hydroxypyridine are fundamental to its handling, storage, and application in synthesis.
Core Properties
A summary of the key physicochemical data is presented below. It is important to note that some variation exists in reported values, particularly for the melting point, which may be attributable to the compound's purity and the specific tautomeric form present.
| Property | Value | Source(s) |
| CAS Number | 59315-44-5; 33630-99-8 | [2][3] |
| Molecular Formula | C₅H₆N₂O | [1][7] |
| Molecular Weight | 110.11 g/mol | [4][7] |
| Appearance | Brown to off-white crystalline powder | [1][5] |
| Melting Point | 118-130 °C; 170-173 °C | [2][4][5][8] |
| Boiling Point | 358.7 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Soluble in water | [1] |
| pKa | 11.57 ± 0.10 (Predicted) | [1] |
| Density | ~1.21 g/cm³ (Predicted) | [2] |
Tautomerism: The Hydroxy-Pyridone Equilibrium
The tautomeric relationship is a defining characteristic of this molecule. The equilibrium can be influenced by the solvent, pH, and temperature, which is a critical consideration for reaction design.
Caption: Synthetic workflow starting from a brominated nitropyridine.
Step-by-Step Experimental Protocol: [8]1. Nitro Group Reduction: Dissolve 2-hydroxy-3-nitro-5-bromopyridine in a suitable solvent such as methanol or ethanol. While stirring, add a mixture of iron powder and hydrochloric acid. The reaction is typically allowed to proceed for 0.5 to 1 hour.
- Scientist's Insight: The use of iron powder in acidic conditions is a classic and cost-effective method for the reduction of aromatic nitro groups. The reaction is highly exothermic and may require cooling to maintain control.
- Work-up and Isolation: Following the reaction, perform a standard aftertreatment to isolate the intermediate, 2-hydroxy-3-amino-5-bromopyridine. This typically involves filtration to remove iron salts and solvent evaporation.
- Catalytic Dehalogenation: Dissolve the isolated 2-hydroxy-3-amino-5-bromopyridine in a basic solution. Add strontium carbonate, which acts as a catalyst support or promoter.
- Hydrogenation: Introduce hydrogen gas into the reaction flask and allow the reaction to proceed.
- Scientist's Insight: Catalytic hydrogenation is a clean and efficient method for dehalogenation. The choice of catalyst and support can be critical; while the patent specifies strontium carbonate, other systems like Palladium on Carbon (Pd/C) are more conventional and could be explored for optimization.
- Final Isolation: Upon completion, routine processing, including filtration and solvent removal, yields the final product, 3-Amino-2-hydroxypyridine.
Protocol 2: Synthesis from 2-Chloropyridine
This alternative route builds the target molecule from a readily available chloropyridine precursor, involving hydroxylation, nitration, and finally, reduction.
Step-by-Step Experimental Protocol: [4]1. Hydroxylation: React 2-chloropyridine with an alkaline alcoholic solution (e.g., sodium tert-butoxide in methanol) at 65-75°C for 10-15 hours to form an alkoxy intermediate, which is then hydrolyzed to 2-hydroxypyridine. 2. Nitration: Mix the resulting 2-hydroxypyridine with concentrated sulfuric acid. Cool the mixture to 0°C using an ice-salt bath and slowly add fuming nitric acid. This electrophilic aromatic substitution introduces a nitro group, primarily at the 3-position, to yield 3-nitro-2-hydroxypyridine.
- Scientist's Insight: The nitration of a hydroxypyridine ring is an activated process. Careful temperature control is paramount to prevent over-nitration and ensure regioselectivity. The strong activating effect of the hydroxyl group directs the nitration to the ortho and para positions.
- Catalytic Reduction: Mix the isolated 3-nitro-2-hydroxypyridine with a solvent like DMF. Add a suitable catalyst (e.g., Pd/C) and introduce hydrogen gas. Heat the reaction to 60-70°C.
- Purification: After the reaction, filter off the catalyst and wash the crude product with a solvent like diethyl ether to obtain the purified 3-Amino-2-hydroxypyridine.
Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Amino-2-hydroxypyridine stems from the distinct reactivity of its two functional groups. It serves as a versatile building block for constructing more complex heterocyclic systems.
Key Reaction Types:
-
Amino Group Reactions: The amino group can undergo acylation, alkylation, and diazotization, allowing for the introduction of a wide variety of substituents.
-
Hydroxyl/Pyridone Reactions: The hydroxyl group can be alkylated or acylated. The pyridone nitrogen can also be a site for substitution.
-
Cyclization Reactions: The ortho-positioning of the amino and hydroxyl groups is ideal for condensation reactions with bifunctional reagents to form fused heterocyclic systems. This is a cornerstone of its application.
Application Workflow: A Versatile Chemical Building Block
Caption: Role as a precursor in synthesizing diverse chemical entities.
Notable Applications:
-
Pharmaceutical Intermediates: It is a documented intermediate for anti-AIDS drugs and has been used to prepare benzothiazolyl hydroxyindolinylphenyl ureas, which act as potent P2Y1 antagonists. [4][9]* Heterocycle Synthesis: It is a key reactant for synthesizing fused ring systems like imidazo[1,2-a]pyridines and pyrido[4,3-b]o[1][4]xazines, which are privileged structures in medicinal chemistry. [9][10]* Agrochemicals: The compound is used in formulating herbicides and fungicides, where it can enhance the efficacy of the active ingredients. [5]
Safety and Handling
As with any laboratory chemical, proper handling of 3-Amino-2-hydroxypyridine is essential. The compound is classified as an irritant and may be harmful if swallowed or in contact with skin. [2][11]
| Hazard Category | Description | Precautionary Statements |
|---|---|---|
| Acute Toxicity | May be harmful if swallowed (Oral). [11] | P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | Causes skin irritation. [12] | P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Damage | Causes serious eye damage/irritation. [12] | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. [12]| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and strong acids. [11]* Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a chemical fume hood to avoid inhalation of dust. [11]
Conclusion
3-Amino-2-hydroxypyridine is a chemical of significant strategic importance for researchers in drug discovery and chemical development. Its value lies not just in its bifunctional nature but in the elegant and efficient manner in which it can be transformed into diverse, high-value heterocyclic scaffolds. A thorough understanding of its properties, tautomeric nature, and synthetic pathways is crucial for leveraging its full potential in creating next-generation pharmaceuticals and agrochemicals.
References
- Google Patents. (2014). CN103664764A - Preparation method of 3-amino-2-hydroxypyridine.
-
Patsnap. (n.d.). Preparation method of 3-amino-2-hydroxypyridine - Eureka. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2-pyridinol. Retrieved from [Link]
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